Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[55]undec-1-en-2-yl]sulfanyl}acetate is a complex organic compound featuring a spirocyclic structure with multiple functional groups, including cyano, imino, thiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[55]undec-1-en-2-yl]sulfanyl}acetate typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Spirocyclic Structure Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of Functional Groups: The cyano and imino groups are introduced through nucleophilic addition reactions, while the esterification is achieved using standard esterification techniques with methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique spirocyclic structure and functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving the functional groups present in the compound.
Mechanism of Action
The mechanism of action of Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate depends on its interaction with molecular targets such as enzymes or receptors. The cyano and imino groups can form hydrogen bonds or electrostatic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate: is similar to other spirocyclic compounds with thiazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-5-cyano-1-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undeca-2,4-dien-4-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H24N4O2S2/c1-29-18(28)14-31-21-16(12-24)23(10-6-3-7-11-23)19(20(25)27-21)22-26-17(13-30-22)15-8-4-2-5-9-15/h2,4-5,8-9,13,19H,3,6-7,10-11,14H2,1H3,(H2,25,27) |
InChI Key |
UCXXGNUFACMINY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C2(CCCCC2)C(C(=N1)N)C3=NC(=CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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